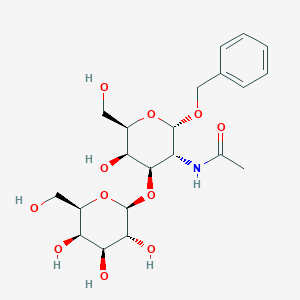

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside

Descripción general

Descripción

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is a complex carbohydrate derivative. It is a benzyl derivative of 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside, which is often used in structural studies on the Lewis lec antigen . This compound has a molecular formula of C21H31NO11 and a molecular weight of 473.47 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside typically involves the glycosylation of benzyl alcohol with a protected sugar derivative. The reaction conditions often include the use of a Lewis acid catalyst such as boron trifluoride etherate to facilitate the glycosylation reaction . The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of glycosylation and protection-deprotection strategies used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The acetamido group can be reduced to an amine.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Aplicaciones Científicas De Investigación

Glycobiology Research

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside serves as a substrate for various glycosyltransferases, including:

- UDP-GlcNAc:Gal1-beta-3GalNAc(GlcNAc-GalNAc)-6-beta-glucosaminyltransferase : This enzyme plays a crucial role in the synthesis of glycoproteins and glycolipids, making the compound essential for studying glycan biosynthesis pathways .

- Sialyltransferases : These enzymes are involved in the addition of sialic acid to glycan chains, which is vital for cell-cell interactions and signaling .

Immunological Studies

The compound has been utilized in the synthesis of haptens for immunological assays. For instance:

- It can be conjugated with proteins such as serum albumin to create synthetic antigens that are used in vaccine development and antibody production .

Enzyme Inhibition Studies

This compound acts as an inhibitor for specific enzymes, such as:

- 1,3-galactosyltransferase : This property is particularly relevant in the context of xenotransplantation, where it can help mitigate immune rejection by inhibiting the formation of galactose-containing antigens that trigger immune responses .

Data Table: Summary of Applications

| Application Area | Specific Use | Relevant Enzymes/Processes |

|---|---|---|

| Glycobiology | Substrate for glycosyltransferases | UDP-GlcNAc:Gal1-beta-3GalNAc transferase |

| Immunology | Synthesis of haptens for antigen production | Conjugation with serum albumin |

| Enzyme Inhibition | Inhibitor of 1,3-galactosyltransferase | 1,3-galactosyltransferase |

Case Study 1: Synthesis of Synthetic Antigens

A study investigated the synthesis of a hapten derived from this compound. The hapten was conjugated with a peptide-like amide spacer and used to produce antibodies against T-antigens. This approach demonstrated the potential for creating targeted immunotherapies .

Case Study 2: Role in Glycan Biosynthesis

Research highlighted the role of this compound as a substrate for glycosyltransferases involved in glycan biosynthesis. The findings suggested that manipulating this compound could enhance our understanding of glycan structures and their biological functions, which are critical in cell signaling and disease mechanisms .

Mecanismo De Acción

The mechanism of action of Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside involves its role as a substrate or inhibitor in glycosylation reactions. It can inhibit glycosyltransferase enzymes, thereby affecting the incorporation of glucosamine into O-glycans . This inhibition can suppress mucin biosynthesis and inhibit the expression of certain proteins, such as MUC1 in breast cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Benzyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside: Similar in structure but lacks the beta-D-galactopyranosyl group.

2-acetamido-2-deoxy-3-O-alpha-D-galactopyranosyl-D-galactose: Another glycosylated derivative with different glycosidic linkages.

Uniqueness

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside is unique due to its specific glycosidic linkages and the presence of both benzyl and acetamido groups. These structural features make it particularly useful in studying specific glycosylation patterns and their biological implications.

Actividad Biológica

Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside, commonly referred to as BAGN, is a glycosylated compound that has garnered attention for its biological activity, particularly in the context of HIV research and glycoprotein synthesis. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHN O

- Molecular Weight : 473.47 g/mol

- CAS Number : 3554-96-9

- Synonyms : Beta-D-Gal-(1→3)-alpha-D-GalNAc-OBn

The compound is characterized by a benzyl group attached to a galactosamine structure, which plays a crucial role in its interaction with biological systems.

BAGN functions primarily as an inhibitor of O-glycosylation. This process is vital for the proper functioning of glycoproteins and mucins. The inhibition of O-glycosylation can disrupt the synthesis of mucins and affect various cellular processes, including viral replication.

Key Mechanisms:

- Inhibition of Mucin Synthesis : BAGN acts as a competitive inhibitor for β1,3-galactosyltransferase, an enzyme involved in O-glycan chain elongation. This results in reduced mucin production in various cell lines .

- Impact on HIV Replication : Studies have shown that BAGN treatment increases the percentage of HIV-infected cells significantly. For instance, pretreatment with BAGN led to a 7.6-fold increase in HIV-infected cells and a 74-fold increase in secreted viral particles compared to untreated controls .

Biological Activity

The biological activity of BAGN has been extensively studied, particularly regarding its effects on HIV and glycoprotein synthesis.

Table 1: Biological Effects of BAGN on HIV Infection

| Parameter | Control (No BAGN) | BAGN Treatment | Fold Increase |

|---|---|---|---|

| Percentage of HIV-infected cells | 1% | 7.6% | 7.6-fold |

| Intracellular p24 protein | Baseline | Increased by 1.3-fold | 1.3-fold |

| Secreted viral particles | Baseline | Increased by 74-fold | 74-fold |

Case Studies

Several studies have highlighted the efficacy of BAGN in enhancing viral outgrowth and understanding host restriction mechanisms.

- HIV Replication Studies : In vitro experiments indicated that BAGN-treated peripheral blood mononuclear cells (PBMCs) showed enhanced viral outgrowth kinetics in 66% of samples tested from both HIV controllers and treatment-naïve subjects. This suggests that BAGN may facilitate viral replication under certain conditions .

- Glycoprotein Synthesis : Research demonstrated that BAGN can inhibit sialylation processes and disrupt glycoprotein secretion in HT-29 cells, indicating its potential role in modifying cellular glycosylation patterns .

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31NO11/c1-10(25)22-14-19(33-21-18(29)17(28)15(26)12(7-23)32-21)16(27)13(8-24)31-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16+,17+,18-,19-,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYDRTQFLXCNCAG-YOADDMFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415340 | |

| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3554-96-9 | |

| Record name | Benzyl 2-acetamido-2-deoxy-3-O-beta-D-galactopyranosyl-alpha-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.